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Compound Name: Autogramin-2

Cat. No.: B6592706 Get Quote

An In-depth Technical Guide to the Discovery of Autogramin-2: A Selective Chemical Probe for

GRAMD1A-Mediated Autophagy

This guide provides a comprehensive overview of the discovery, target identification, and

mechanism of action of Autogramin-2, a potent and selective inhibitor of the cholesterol

transfer protein GRAMD1A. It is intended for researchers, scientists, and drug development

professionals interested in the fields of autophagy, cholesterol metabolism, and chemical

biology.

Discovery Through Phenotypic Screening
Autogramin-2 was identified through a target-agnostic, high-content, image-based phenotypic

screen designed to discover new small-molecule inhibitors of autophagy.[1][2][3] This approach

allows for the identification of compounds that modulate a cellular process without prior

knowledge of their molecular target.

The screening process involved inducing autophagy in MCF7 human breast cancer cells, which

were engineered to stably express EGFP-LC3. LC3 (Microtubule-associated protein 1A/1B-light

chain 3) is a key protein in autophagy that relocalizes from a diffuse cytoplasmic pattern to

punctate structures representing autophagosomes upon autophagy induction. This

relocalization can be quantified through automated microscopy and image analysis.[1]

Autophagy was induced using two different methods to identify compounds that act on the core

autophagy machinery:
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Amino Acid Starvation: Using Earle's Balanced Salt Solution (EBSS) to deprive cells of

nutrients, a potent physiological inducer of autophagy.[1]

Rapamycin Treatment: A pharmacological inducer that inhibits mTORC1, a major negative

regulator of autophagy.[1]

Compounds that prevented the formation of EGFP-LC3 puncta under these conditions were

selected as hits. From this screen, Autogramin-1 and Autogramin-2 emerged as potent

autophagy inhibitors.[1][2] Autogramin-2 was chosen for more in-depth biophysical analysis

due to its superior solubility and stability.[1]

Experimental Protocol: High-Content Screening for
Autophagy Inhibitors

Cell Line: MCF7 cells stably expressing EGFP-LC3.

Assay Plate Preparation: Cells are seeded into multi-well plates suitable for automated

microscopy.

Compound Treatment: A library of small molecules is added to the wells at a defined

concentration.

Autophagy Induction:

Starvation Method: Cells are washed and incubated in Earle's Balanced Salt Solution

(EBSS).

Pharmacological Method: Cells are treated with rapamycin.

Imaging: After a set incubation period, cells are fixed, and nuclei are stained (e.g., with

Hoechst). Plates are imaged using an automated high-content microscope.

Image Analysis: An algorithm identifies individual cells and quantifies the number and

intensity of EGFP-LC3 puncta per cell.

Hit Identification: Compounds that significantly reduce the formation of EGFP-LC3 puncta

compared to vehicle controls are identified as primary hits.
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Phenotypic Screening Workflow
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Caption: Workflow for the discovery of Autogramin-2.
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Target Identification and Validation
Following its discovery, the molecular target of the autogramins was unknown. To identify it,

researchers employed affinity-based chemical proteomics. A chemical probe was synthesized

based on the autogramin structure, which retained its potent autophagy-inhibiting activity.[1]

This probe was used to "pull down" its binding partners from MCF7 cell lysates.

The only protein that was selectively and significantly enriched by this method was GRAM

Domain Containing Protein 1A (GRAMD1A), a cholesterol transfer protein that had not

previously been linked to autophagy.[1][3]

Several orthogonal methods were then used to validate GRAMD1A as the direct target of

Autogramin-2.

Data Presentation: Target Validation Assays
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Assay Type Method Result Reference

Target Engagement

Bioluminescence

Resonance Energy

Transfer (BRET)

Autogramin-2 dose-

dependently displaced

a fluorescent tracer

from the GRAMD1A

StART domain. IC50

values were 4.7 µM

and 6.4 µM for N- and

C-terminal fusions,

respectively.

[1]

Target Stabilization
Cellular Thermal Shift

Assay (CETSA)

Autogramin-1

stabilized GRAMD1A

in cells, increasing its

melting temperature

from 51.7°C to

53.7°C.

[4]

Direct Binding
Differential Scanning

Fluorimetry (DSF)

Autogramin-2 directly

bound to and

stabilized the

recombinant StART

domain of GRAMD1A

and, to a lesser

extent, GRAMD1C,

but not GRAMD1B.

[1]

Binding Affinity
Fluorescence

Polarization

A fluorescent

autogramin analogue

bound to the

GRAMD1A StART

domain with a

dissociation constant

(Kd) of 49 ± 12 nM.

[1]

Experimental Protocols
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Affinity Proteomics: A biotinylated autogramin probe is immobilized on streptavidin beads.

The beads are incubated with cell lysates to allow the probe to bind to its target protein(s).

After washing away non-specific binders, the captured proteins are eluted and identified by

mass spectrometry.

Bioluminescence Resonance Energy Transfer (BRET): The target protein (GRAMD1A StART

domain) is fused to a luciferase (NanoLuc). A fluorescently labeled version of the compound

(tracer) is added, which binds to the target, bringing it close to the luciferase. When a

substrate is added, the luciferase emits light, which excites the tracer, resulting in a BRET

signal. An unlabeled competitor compound (Autogramin-2) is added at increasing

concentrations, which displaces the tracer and reduces the BRET signal.[1]

Cellular Thermal Shift Assay (CETSA): Cells are treated with the compound or a vehicle

control. The cells are then heated to various temperatures. At higher temperatures, proteins

unfold and aggregate. The soluble fraction of the target protein at each temperature is

assessed by Western blot. A compound that binds and stabilizes its target will increase the

temperature at which the protein denatures and aggregates.[4]

Differential Scanning Fluorimetry (DSF): A recombinant protein is mixed with a fluorescent

dye that binds to hydrophobic regions of proteins. As the protein is heated and unfolds, it

exposes these regions, causing an increase in fluorescence. The melting temperature (Tm)

is the point of maximum unfolding. A ligand that binds and stabilizes the protein will result in

a higher Tm.[1]
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Target Identification & Validation Workflow
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Caption: Workflow for identifying GRAMD1A as the target of Autogramin-2.

Molecular Mechanism of Action
Further investigation revealed that Autogramin-2 functions by directly competing with

cholesterol for binding to GRAMD1A.[2][3][5]

Binding Site: Autogramin-2 binds to the StART (Steroidogenic Acute Regulatory protein-

related lipid Transfer) domain of GRAMD1A.[1][6] This domain contains a hydrophobic tunnel
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that accommodates sterols.

Competitive Binding: Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS)

experiments showed that both cholesterol and Autogramin-2 protect the same regions of

the StART domain from solvent exchange, indicating they share a similar binding site.[5][6]

Homology modeling and docking studies further supported that Autogramin-2 and

cholesterol occupy the same hydrophobic pocket.[1][5]

Functional Inhibition: By occupying the cholesterol-binding site, Autogramin-2 inhibits the

ability of GRAMD1A to transfer cholesterol between membranes.[6]

Data Presentation: Cholesterol Transfer Inhibition
Protein Domain Compound Result Reference

GRAMD1A-StART Autogramin-2

Potently inhibited

cholesterol transfer

activity.

[4][6]

GRAMD1B-StART Autogramin-2

No significant

inhibition of

cholesterol transfer.

[4][6]

GRAMD1C-StART Autogramin-2

No significant

inhibition of

cholesterol transfer.

[4][6]

Experimental Protocol: In Vitro Cholesterol Transfer
Assay

Assay Components: The assay typically uses donor liposomes containing a fluorescently-

labeled cholesterol analogue (e.g., dehydroergosterol) and acceptor liposomes.

Procedure: The recombinant StART domain of a GRAMD1 protein is added to the mixture of

liposomes in the presence of either Autogramin-2 or a vehicle control.

Detection: The transfer of the fluorescent sterol from donor to acceptor liposomes is

measured over time by monitoring changes in fluorescence properties (e.g., FRET or

quenching).
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Analysis: A reduction in the rate of transfer in the presence of Autogramin-2 indicates

inhibition of the protein's cholesterol transfer activity.
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Molecular Mechanism of Autogramin-2
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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